4-Amino-2-hydroxy-6-methylpyridine
Overview
Description
“4-Amino-2-hydroxy-6-methylpyridine” is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . It is an aminopyrimidine compound having its amino group at position 2 and hydroxy and methyl substituents at positions 4 and 6 respectively .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The synthesis of related compounds has been reported in the literature . For instance, 2-amino-4-methylpyridinium-4-hydroxybenzolate crystals were grown by a slow solvent evaporation (SSE) method .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C5H7N3O . The molecular weight of this compound is 125.1286 . The InChI representation of the molecule is InChI=1S/C5H7N3O/c1-3-2-4 (9)8-5 (6)7-3/h2H,1H3, (H3,6,7,8,9) .
Scientific Research Applications
Synthesis and Characterization
4-Amino-2-hydroxy-6-methylpyridine derivatives have been explored for their potential in various scientific applications, including as building blocks in organic synthesis and in the development of imaging agents. For instance, structure-activity relationship studies of novel 4-aminopyridine potassium channel blockers reveal potential for therapy and imaging applications. These derivatives demonstrate variable potency in blocking voltage-gated potassium channels, indicating their utility in neurological research and potential therapeutic applications (Rodríguez-Rangel et al., 2020).
Corrosion Inhibition
The compound has been investigated for its corrosion inhibition properties. In a study focusing on 2-amino-4-methylpyridine, it was demonstrated that the molecule can significantly inhibit the corrosion of mild steel in acidic environments. This effect is attributed to the adsorption of the compound on the steel surface, which is primarily physical and follows the Langmuir isotherm model. This application highlights the compound's potential in materials science, especially in protecting metals against corrosion (Mert et al., 2014).
Enzyme Inhibition Studies
Compounds related to this compound have been synthesized and evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes. These studies are crucial in medicinal chemistry, as enzyme inhibitors play a significant role in the treatment of various diseases. The synthesized compounds demonstrated effective inhibitory activities, suggesting their potential as therapeutic agents (Yenikaya et al., 2011).
Material Science Applications
In materials science, derivatives of this compound have been used in the synthesis and characterization of novel complexes, which have applications in catalysis and as functional materials. For example, synthesis and complexation studies of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions explored its utility in developing new materials with potential applications in the pharmaceutical and chemical industries (Orie et al., 2021).
Mechanism of Action
Target of Action
It is known to be a pyridine derivative, which are often used as building blocks in the synthesis of various pharmaceutical compounds .
Mode of Action
As a pyridine derivative, it may interact with its targets through its amino and hydroxyl groups . The presence of these functional groups can lead to various types of chemical reactions, such as nucleophilic substitution .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
It is known that the compound is soluble in strongly polar organic solvents and exhibits significant basicity due to the presence of an amino group . These properties could influence its bioavailability.
Result of Action
As a pyridine derivative, it may be involved in a variety of biological processes depending on its specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
4-amino-6-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHIXXHBMJEWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434788 | |
Record name | 4-Amino-2-hydroxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33259-25-5 | |
Record name | 4-Amino-2-hydroxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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